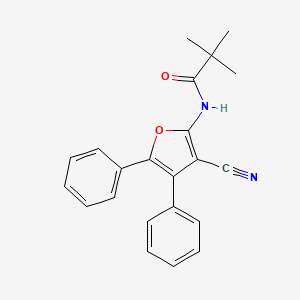![molecular formula C14H12F2N2O3S B5712250 N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5712250.png)
N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide, also known as DAS181, is a novel antiviral drug candidate that has shown promising results in preclinical studies. It is a fusion protein that targets the sialic acid receptors on the surface of host cells, which are used by many respiratory viruses, including influenza and parainfluenza viruses, to enter and infect the cells.
Mechanism of Action
The mechanism of action of N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide is based on its ability to cleave the sialic acid receptors on the surface of host cells. These receptors are used by many respiratory viruses, including influenza and parainfluenza viruses, to enter and infect the cells. By cleaving the receptors, this compound can prevent the viruses from attaching to and entering the cells, thus inhibiting their replication and spread.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and immunogenicity in preclinical and clinical studies. It does not affect the normal cellular functions or the immune response of the host, and it has no significant side effects. This compound has a short half-life in the bloodstream, which makes it suitable for the treatment of acute viral infections. It is also stable under different conditions, which makes it easy to store and transport.
Advantages and Limitations for Lab Experiments
N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments, including its broad-spectrum antiviral activity, its low toxicity and immunogenicity, and its stability and solubility. However, there are also some limitations to its use in lab experiments, such as the need for specialized equipment and expertise for the synthesis and purification of the protein, the high cost of production, and the limited availability of the protein.
Future Directions
There are several future directions for the research and development of N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide. One direction is the optimization of the protein for better efficacy, stability, and safety. Another direction is the exploration of its potential use in other viral infections, such as respiratory syncytial virus and coronavirus. This compound can also be used in combination with other antiviral drugs or immunotherapies to enhance their efficacy and reduce the development of drug resistance. Finally, this compound can be further developed for the prevention of viral infections, such as through the use of nasal sprays or inhalation devices.
Synthesis Methods
N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide is a fusion protein that consists of two parts: a sialidase domain derived from Actinomyces viscosus and a carbohydrate-binding module from Streptococcus pneumoniae. The sialidase domain cleaves the sialic acid receptors on the surface of host cells, while the carbohydrate-binding module enhances the binding of the protein to the receptors. The synthesis of this compound involves the expression of the two domains in a bacterial host, followed by purification and refolding of the protein. The final product is a soluble, active protein that can be used for in vitro and in vivo studies.
Scientific Research Applications
N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its antiviral activity against influenza and parainfluenza viruses. In vitro studies have shown that this compound can inhibit the replication of a broad range of influenza and parainfluenza virus strains, including those that are resistant to currently available antiviral drugs. In vivo studies in animal models have demonstrated that this compound can reduce the viral load, alleviate the symptoms, and improve the survival rate of infected animals. This compound has also been tested in clinical trials for the treatment of influenza and parainfluenza virus infections in humans, and the results have been promising.
properties
IUPAC Name |
N-[4-[(2,6-difluorophenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-9(19)17-10-5-7-11(8-6-10)22(20,21)18-14-12(15)3-2-4-13(14)16/h2-8,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOYESSQVBZDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

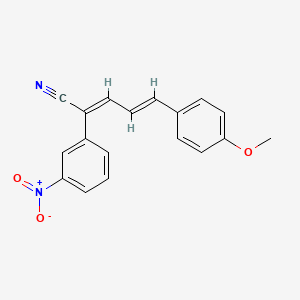
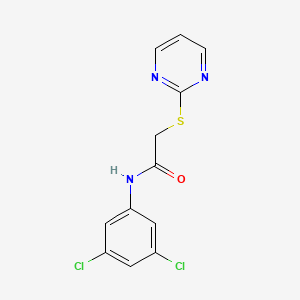
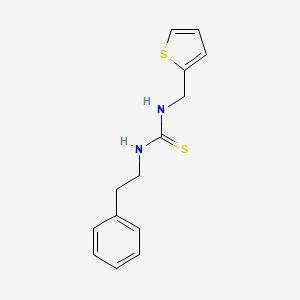

![methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5712190.png)
![3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5712210.png)
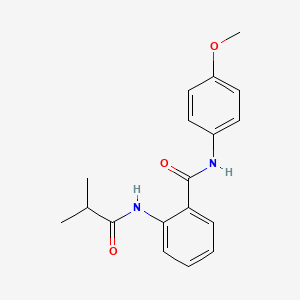
![3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5712225.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)
![7-{[cyclohexyl(methyl)amino]methyl}-5-nitro-8-quinolinol](/img/structure/B5712243.png)
![2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol](/img/structure/B5712256.png)
![1-{3-[(difluoromethyl)thio]phenyl}-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde](/img/structure/B5712262.png)
![N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5712268.png)
